

Property	Value	Source(s)
Appearance	White to light yellow/brown crystalline powder/solid.	[1] [6] [7]
Melting Point	210-252 °C (Reported values vary, e.g., 210-212°C, 244-249°C, 252°C).	[1] [3] [6]
pKa	-2.92 ± 0.18 (Predicted).	[1] [6] [7]
Solubility	Soluble in water, polar solvents like alcohols, and phenolic solvents. Also reported to be soluble in chloroform, dichloromethane, and ethyl acetate.	[1] [6] [7] [8]
Density	1.509 ± 0.06 g/cm ³ (Predicted).	[6] [7]

Acid-Base Properties

Sulfonic acids are known to be strong acids, often comparable in strength to sulfuric acid.[\[9\]](#) [\[10\]](#) The predicted pKa of pyridine-2-sulfonic acid is -2.92, which indicates it is a very strong acid.[\[1\]](#)[\[6\]](#)[\[7\]](#) In aqueous solutions, it will readily dissociate to form a pyridinium sulfonate zwitterion and a hydronium ion.

[Click to download full resolution via product page](#)

Caption: Dissociation equilibrium of Pyridine-2-Sulfonic Acid in water.

Spectral Data

Detailed spectral data for pyridine-2-sulfonic acid, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, are available in various chemical databases. This data is crucial for structural elucidation and purity assessment. For instance, FT-IR and FT-Raman spectra have been recorded and analyzed for the related pyridine-3-sulfonic acid, with assignments for the key vibrational modes such as C-S stretching and SO₂ deformations.[11][12]

Experimental Protocols

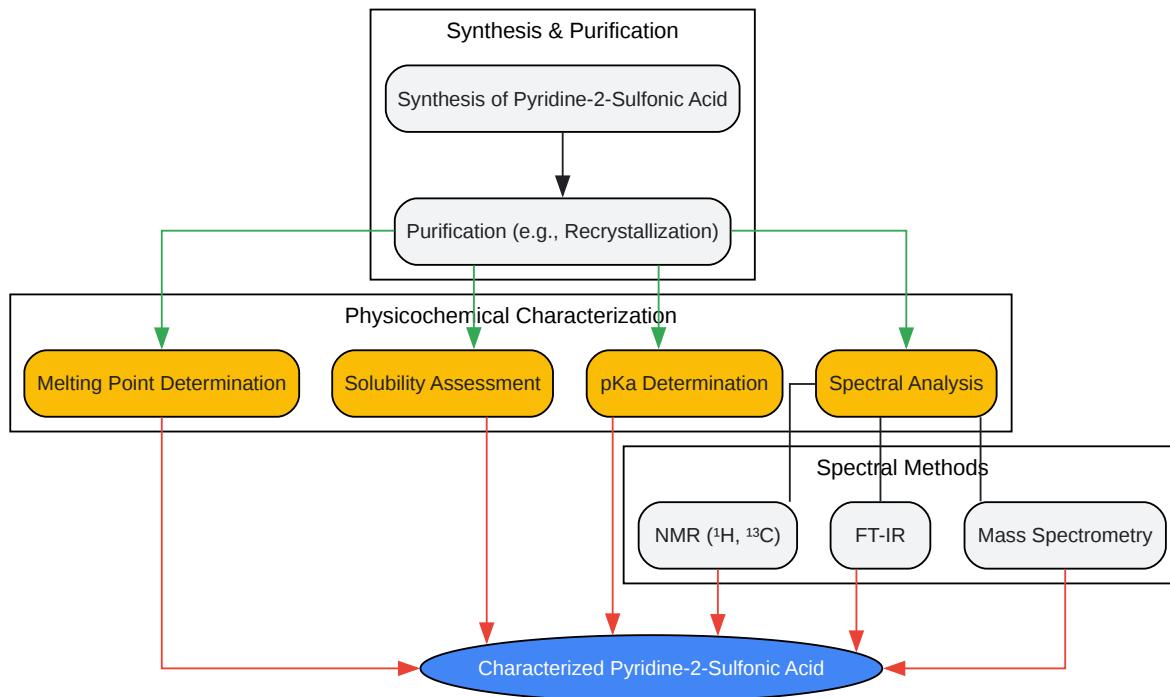
While specific, detailed experimental protocols for determining every physical property of pyridine-2-sulfonic acid are not readily available in a single source, the following sections describe the general methodologies used for such characterizations.

Synthesis and Purification

A general method for the preparation of arylsulfonic acids involves the sulfonation of the corresponding aromatic compound.[9][13] For pyridine-2-sulfonic acid, this can be achieved by the reaction of pyridine with concentrated sulfuric acid.[7] The resulting product is typically a solid that can be purified by recrystallization from a suitable solvent.

Melting Point Determination

The melting point is a key indicator of purity. It is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the substance melts is recorded. A sharp melting range usually indicates a high degree of purity.


Solubility Assessment

Solubility can be determined qualitatively by adding a small amount of the solute (pyridine-2-sulfonic acid) to a known volume of the solvent at a specific temperature and observing its dissolution. For quantitative determination, the equilibrium solubility method is often employed. This involves saturating the solvent with the solute, allowing the solution to reach equilibrium, and then determining the concentration of the dissolved solute using a technique like UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Several methods can be used for its determination:[14][15]

- Potentiometric Titration: This involves titrating a solution of the acid with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the midpoint of the titration curve.
- Spectrophotometry (UV-Vis): This method is suitable if the acidic and basic forms of the compound have different UV-Vis absorption spectra. The absorbance of the solution is measured at various pH values, and the pKa is calculated from the change in absorbance.
- NMR Spectroscopy: Changes in the chemical shifts of specific protons in the molecule upon deprotonation can be monitored by ^1H NMR spectroscopy at different pH values. This data can then be used to calculate the pKa.[14]

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of Pyridine-2-Sulfonic Acid.

Applications

Pyridine-2-sulfonic acid serves as a versatile reagent and building block in organic synthesis.^[1] It is used in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1] For example, it is a by-product during the synthesis of 2-Pyridinesulfonyl Chloride, which is used to prepare piperidine derivatives that act as tachykinin receptor antagonists.^{[2][6]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Pyridine-2-sulfonic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. 2-Pyridinesulfonic acid 97 15103-48-7 [sigmaaldrich.com]
- 6. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [amp.chemicalbook.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. asianpubs.org [asianpubs.org]
- 12. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pyridine-2-sulfonic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b372464#pyridine-2-sulfonic-acid-physical-properties\]](https://www.benchchem.com/product/b372464#pyridine-2-sulfonic-acid-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com